molecular formula C13H20ClN B1419387 N-methyl-4-phenylcyclohexan-1-amine hydrochloride CAS No. 28124-82-5

N-methyl-4-phenylcyclohexan-1-amine hydrochloride

Cat. No. B1419387
CAS RN: 28124-82-5
M. Wt: 225.76 g/mol
InChI Key: ZKXSMYAYKBRJLR-UHFFFAOYSA-N
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Description

N-methyl-4-phenylcyclohexan-1-amine hydrochloride, commonly known as MP or desoxyephedrine, is a synthetic compound that belongs to the class of amphetamines. It is a stimulant drug that affects the central nervous system and is widely used for its psychoactive effects. MP is a potent and selective dopamine reuptake inhibitor and has been found to be effective in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Scientific Research Applications

Proteomics Research

N-methyl-4-phenylcyclohexan-1-amine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the identification and quantification of proteins and their modifications, aiding in the understanding of cellular processes at the molecular level .

Molecular Biology

In molecular biology, this chemical serves as a molecular probe to dissect biological pathways. It can be used to label or modify specific proteins or nucleic acids, thereby helping researchers track or manipulate these molecules within cells .

Pharmacology

This compound has potential applications in pharmacology for drug development. It can be used to create analogs or derivatives that may act as precursors or modulators of pharmacologically active substances .

Chemical Synthesis

N-methyl-4-phenylcyclohexan-1-amine hydrochloride: is a valuable starting material in synthetic chemistry for the production of complex organic compounds. Its structure allows for various chemical reactions, leading to the synthesis of new molecules with potential applications in different fields of chemistry .

Neuroscientific Research

In neuroscience, this compound could be used to study neurotransmitter systems, given its structural similarity to certain neurotransmitters. It may help in understanding the binding affinity and activity of neurotransmitters at their receptors .

Material Science

The compound’s properties make it suitable for research in material science, particularly in the synthesis of new materials with specific electrical or mechanical properties. It could be used to modify the surface properties of materials or to create new polymer structures .

properties

IUPAC Name

N-methyl-4-phenylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSMYAYKBRJLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-phenylcyclohexan-1-amine hydrochloride

CAS RN

28124-82-5
Record name N-methyl-4-phenylcyclohexan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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